molecular formula C21H23N3O6 B14008729 Ethyl 4-amino-2-(2-hydroxy-3-methoxy-phenyl)-6-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 59623-98-2

Ethyl 4-amino-2-(2-hydroxy-3-methoxy-phenyl)-6-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B14008729
CAS No.: 59623-98-2
M. Wt: 413.4 g/mol
InChI Key: MNCMUSWHJIXNGF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(2-hydroxy-3-methoxy-phenyl)-6-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H23N3O6 and its molecular weight is 413.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-amino-2-(2-hydroxy-3-methoxy-phenyl)-6-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its structure, synthesis, and potential therapeutic applications based on current research findings.

Structural Overview

The molecular formula of this compound is C21H23N3O6, with a molecular weight of approximately 413.4 g/mol. The compound features a tetrahydropyridine core with various functional groups that may influence its biological activity, including an amino group, hydroxyl group, methoxy group, and nitro group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions which may vary based on the starting materials and desired purity levels. The synthetic pathways can be optimized to yield derivatives with potentially enhanced biological activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells .

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
Ethyl 4-amino-6-(4-cyanophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylateContains cyanophenyl instead of nitrophenylPotential anticancer properties
Ethyl 2-(2-amino-3-cyano)-1,2,5,6-tetrahydropyridineSimilar tetrahydropyridine coreAntimicrobial activity
Ethyl 4-amino-1-(phenethyl)-tetrahydropyridineDifferent substituents on the tetrahydropyridineNeuroprotective effects

Neuroprotective Effects

The compound's unique combination of functional groups suggests potential neuroprotective effects. Studies have shown that similar tetrahydropyridine derivatives can interact with neurotransmitter systems and may offer therapeutic benefits for neurodegenerative disorders .

Antimicrobial Activity

In vitro studies are necessary to confirm specific antimicrobial activities against various pathogens. Compounds in this class have been noted for their ability to inhibit bacterial growth and could serve as leads for developing new antibiotics .

Understanding the mechanism by which this compound exerts its biological effects is crucial. Interaction studies with biological macromolecules are essential for elucidating how this compound interacts with targets such as enzymes and receptors involved in disease processes.

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

  • Cytotoxicity Assays : A study demonstrated that derivatives of tetrahydropyridine showed IC50 values in the low micromolar range against various cancer cell lines .
  • Neuroprotection : Another investigation into related compounds revealed significant neuroprotective properties in models of oxidative stress-induced neuronal damage .

Properties

CAS No.

59623-98-2

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 4-amino-6-(2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate

InChI

InChI=1S/C21H23N3O6/c1-3-30-21(26)18-15(22)11-16(12-7-9-13(10-8-12)24(27)28)23-19(18)14-5-4-6-17(29-2)20(14)25/h4-10,16,19,23,25H,3,11,22H2,1-2H3

InChI Key

MNCMUSWHJIXNGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CC(NC1C2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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